Metabolic Activation Risk: α-Chlorothiophene vs. Non-Halogenated Thiophene
The 5-chlorothiophene moiety in the target compound is a structural alert for oxidative bioactivation. In a class-level study, 4 out of 5 tested α-chlorothiophenes formed NADPH-dependent glutathione (GSH) adducts in human liver microsomes, confirming metabolic activation to electrophilic species. While specific quantitative data for 4-(5-Chlorothiophen-2-yl)thian-4-ol is not available, this class-level inference distinguishes it from 4-(thiophen-2-yl)thian-4-ol, which lacks the halogen and is predicted to have a lower bioactivation risk [1].
| Evidence Dimension | Potential for CYP450-mediated bioactivation |
|---|---|
| Target Compound Data | Contains α-chlorothiophene toxicophore; class-level bioactivation confirmed for 4/5 analogs |
| Comparator Or Baseline | 4-(Thiophen-2-yl)thian-4-ol (no halogen); predicted lower bioactivation risk |
| Quantified Difference | Qualitative difference; class-level odds of bioactivation: 80% vs. unquantified lower risk |
| Conditions | NADPH-fortified human liver microsome assay for GSH adduct formation |
Why This Matters
This is critical for early-stage drug discovery teams screening out reactive metabolite liabilities; procurement of the chlorinated compound is essential to study this specific toxicophoric risk.
- [1] Rietjens, I. M. C. M., et al. (2011). Bioactivation of Substituted Thiophenes Including α-Chlorothiophene-Containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology, 24(5), 788-797. View Source
